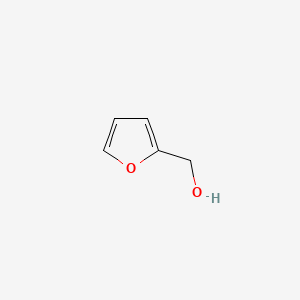

Furfuryl alcohol

Cat. No. B3422359

Key on ui cas rn:

25212-86-6

M. Wt: 98.10 g/mol

InChI Key: XPFVYQJUAUNWIW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09045707B2

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Step Two

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the embodiment 1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing uniformly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)(O)=O.C(CCC(C)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CO1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09045707B2

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Step Two

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the embodiment 1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing uniformly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)(O)=O.C(CCC(C)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CO1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09045707B2

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Step Two

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the embodiment 1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing uniformly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)(O)=O.C(CCC(C)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CO1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09045707B2

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Step Two

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the embodiment 1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing uniformly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)(O)=O.C(CCC(C)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CO1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09045707B2

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.

[Compound]

Name

oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1>>[C:1](=[O:6])([O:4][CH2:5][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1)[O:2][CH2:3][C:11]1[O:12][CH:8]=[CH:9][CH:10]=1.[C:1](=[O:2])([OH:6])[OH:4].[CH2:1]([OH:6])[CH2:10][CH2:9][CH:8]([OH:12])[CH3:7].[CH2:7]([OH:13])[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)O

|

Step Two

[Compound]

|

Name

|

oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the embodiment 1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing uniformly

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC1=CC=CO1)(OCC1=CC=CO1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)(O)=O.C(CCC(C)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CO1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |